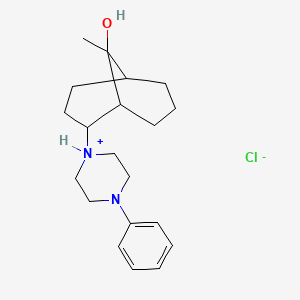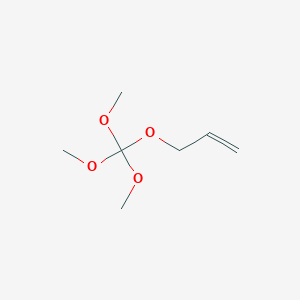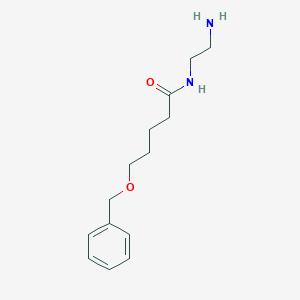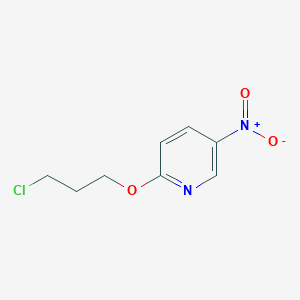![molecular formula C11H18O B13730630 Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- CAS No. 20728-03-4](/img/structure/B13730630.png)
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functional group modifications to introduce the propanal and alpha-methyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propanal group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the alpha-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in stereochemical studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: Another bicyclic compound with a similar structure but different functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a propanal group.
2-Methylbicyclo[2.2.1]heptane: A related compound with a methyl group but lacking the propanal functionality.
Uniqueness
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
20728-03-4 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanal |
InChI |
InChI=1S/C11H18O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h7-11H,2-6H2,1H3 |
Clave InChI |
JZAUTFKKORTMPS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC2CCC1C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)




![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)




![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)


